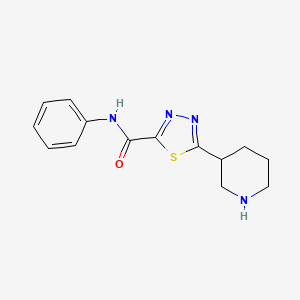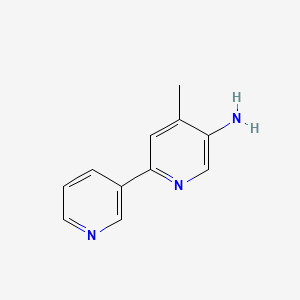
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Vue d'ensemble
Description
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (NPC) is a heterocyclic compound with a diverse range of applications in the fields of chemistry and biochemistry. It is an important intermediate for the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NPC has been studied for its biological properties, such as its ability to modulate enzyme activity and its potential use as an anti-cancer drug.
Applications De Recherche Scientifique
Antitubercular Activity
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide derivatives are recognized for their antitubercular activity. Studies have shown that these compounds demonstrate significant in vitro efficacy against various strains of Mycobacterium tuberculosis. The structural modification of isoniazid (INH) with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and other derivatives yielded promising results against drug-resistant strains of tuberculosis. The antitubercular activity is also complemented by non-cytotoxicity, which is crucial for therapeutic applications (Asif, 2014).
Versatile Pharmacological Potential
The 1,3,4-thiadiazole and oxadiazole heterocycles, including N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, are known pharmacophore scaffolds with diverse pharmacological potential. These compounds have been identified as crucial structures expressing antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antitubercular activities. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Binding to DNA Minor Groove
Compounds structurally related to N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, such as Hoechst 33258 and its analogues, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding property is significant in drug design as it provides a pathway to influence cellular processes by targeting DNA (Issar & Kakkar, 2013).
Pharmacophoric Properties
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide and its derivatives exhibit important pharmacophoric properties, including binding affinity at D2-like receptors. The presence of arylcycloalkylamines and arylalkyl substituents, typical to several antipsychotic agents, underlines the significance of these compounds in drug design and their potential role in the treatment of psychiatric disorders (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(16-11-6-2-1-3-7-11)14-18-17-13(20-14)10-5-4-8-15-9-10/h1-3,6-7,10,15H,4-5,8-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMSUIFOLXKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















